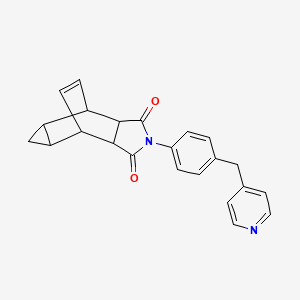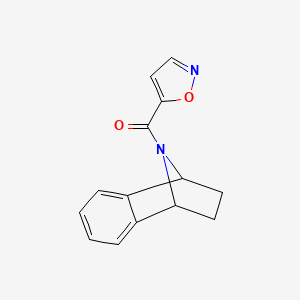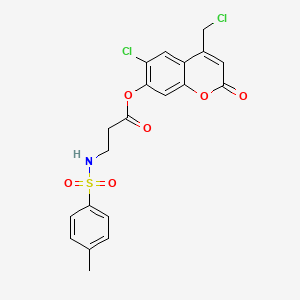
DCZ0415
Overview
Description
DCZ0415 is a small-molecule inhibitor that targets the thyroid hormone receptor-interacting protein 13 (TRIP13). This compound has shown significant potential in the treatment of multiple myeloma and other cancers by inhibiting the repair of non-homologous end joining and suppressing nuclear factor kappa B (NF-κB) activity .
Mechanism of Action
Target of Action
DCZ0415 is a small molecule that primarily targets the protein TRIP13 (Thyroid hormone receptor-interacting protein 13) . TRIP13 is a member of the AAA-ATPase family and is upregulated in various human cancers, including colorectal cancer (CRC) and multiple myeloma .
Mode of Action
this compound binds to TRIP13, as confirmed by pull-down, nuclear magnetic resonance spectroscopy, and surface plasmon resonance–binding assays . This binding inhibits the function of TRIP13, leading to various cellular changes .
Biochemical Pathways
this compound affects several biochemical pathways. It inhibits the FGFR4/STAT3 axis and the Wnt/β-catenin pathway, both of which are crucial for cancer progression . This compound also impairs nonhomologous end joining repair and inhibits NF-κB activity . These actions disrupt the normal functioning of cancer cells and inhibit their growth and proliferation .
Pharmacokinetics
It has been demonstrated that this compound exhibits potent antitumor activity in vitro, in vivo, and in primary cells derived from drug-resistant patients , suggesting that it has favorable pharmacokinetic properties.
Result of Action
The binding of this compound to TRIP13 results in decreased cell proliferation, induced cell cycle arrest in the G2-M phase, and increased apoptosis . It also reduces the expression of proteins associated with the epithelial-mesenchymal transition . In vivo, this compound diminishes xenograft tumor growth and metastasis of CRC in immunocompromised mice .
Action Environment
The environment can influence the action of this compound. Furthermore, in a syngeneic CRC model, this compound treatment induces an immune response by decreasing PD1 and CTLA4 levels and increasing granzyme B, perforin, and interferon gamma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of DCZ0415 involves a series of organic synthesis steps. The synthetic route typically includes the formation of heterocyclic compounds containing nitrogen atoms. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: DCZ0415 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may produce alcohols .
Scientific Research Applications
DCZ0415 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of TRIP13.
Biology: Investigated for its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for multiple myeloma and other cancers.
Industry: Utilized in the development of new cancer treatments and drug formulations .
Comparison with Similar Compounds
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action.
Lenalidomide: An immunomodulatory drug used in combination with other agents for multiple myeloma treatment
Uniqueness of DCZ0415: this compound is unique in its specific targeting of TRIP13, which is not a common target for other similar compounds. This specificity allows for a different mechanism of action and potentially fewer side effects compared to other treatments .
Properties
IUPAC Name |
4-[4-(pyridin-4-ylmethyl)phenyl]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22-20-16-5-6-17(19-12-18(16)19)21(20)23(27)25(22)15-3-1-13(2-4-15)11-14-7-9-24-10-8-14/h1-10,16-21H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXMLWHUIONWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)CC6=CC=NC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2976899.png)
![3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2976902.png)

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2976906.png)
![5-fluoro-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2976908.png)
![2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2976909.png)
![7-[3-(morpholin-4-yl)propyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2976910.png)

![N-cyclohexyl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976912.png)

![[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B2976916.png)
![6-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2976918.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2976921.png)
